molecular formula C14H9ClN2S2 B2988147 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338398-29-1

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2988147
CAS No.: 338398-29-1
M. Wt: 304.81
InChI Key: OJHCSXTYSZBDPY-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and phenyl groups attached to the thiadiazole ring enhances its chemical reactivity and biological properties.

Scientific Research Applications

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide has a wide range of applications in scientific research:

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives are likely to involve further exploration of their potential as therapeutic agents. Given their broad spectrum of biological activities, these compounds could be valuable in the development of new drugs for a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-chlorophenyl isothiocyanate with phenylhydrazine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is unique due to the presence of both chlorophenyl and phenyl groups, which enhance its reactivity and biological activity. Its ability to inhibit multiple enzymes and disrupt cellular processes makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHCSXTYSZBDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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